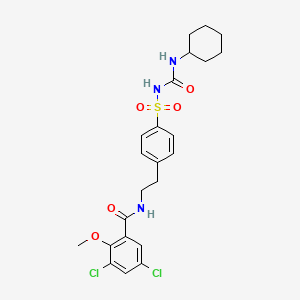

Glyburide Impurity E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

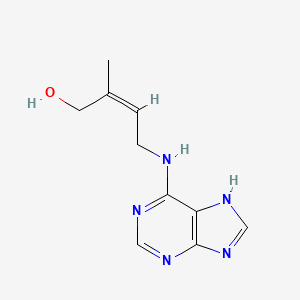

Glyburide, an important drug for type 2 diabetes, has extremely poor aqueous solubility and resulting low bioavailability. A study describes the ability of hydroxybutenyl-β-cyclodextrin (HBenBCD) to form complexes with glyburide, enhancing its solubility and dissolution rate in vitro .

Chemical Reactions Analysis

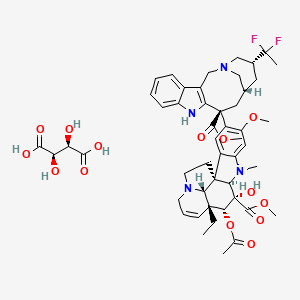

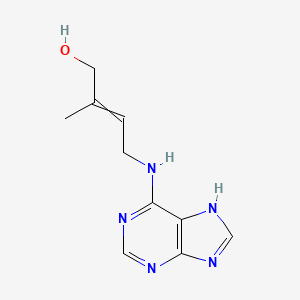

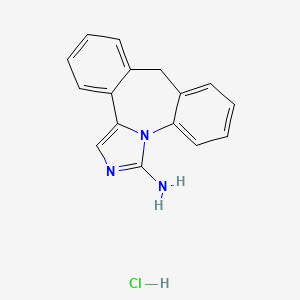

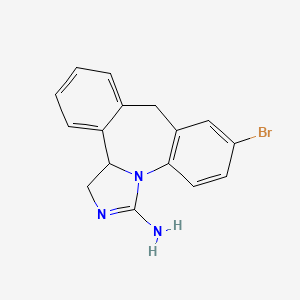

An impurity was isolated from the synthesized crude impurity of the sulfonamide stage of Glyburide substance by preparative HPLC . The isolated impurity was elucidated as N-methyl impurity of sulfonamide intermediate of Glyburide API .

Aplicaciones Científicas De Investigación

Comprehensive Analysis of Glyburide Impurity E Applications

Glyburide, also known as Glibenclamide, is a medication used to treat type 2 diabetes. Impurities in pharmaceuticals are the unwanted chemicals that remain with the active pharmaceutical ingredients (APIs) or develop during formulation or upon aging of both API and formulation. Glyburide Impurity E, identified as an N-methyl impurity of the sulfonamide intermediate of Glyburide, has several potential applications in scientific research. Below is a detailed analysis of unique applications focusing on this particular impurity.

Pharmaceutical Quality Control: Quality control is essential in the pharmaceutical industry to ensure the safety and efficacy of medications. Glyburide Impurity E can be used as a reference standard in analytical methods like High-Performance Liquid Chromatography (HPLC) to quantify the level of impurities in Glyburide preparations .

Method Development and Validation: Researchers can use Glyburide Impurity E to develop and validate new analytical methods. This includes determining the best conditions for separation and detection of this impurity in the drug substance .

Stability Testing: Stability testing is crucial for understanding how various factors like temperature, humidity, and light affect the shelf-life of a drug. Glyburide Impurity E can be used to study the degradation pathways of Glyburide under different conditions .

Toxicological Studies: Understanding the toxicological profile of impurities is vital. Glyburide Impurity E can be used in toxicological studies to determine its pharmacological or toxicological effects, which is important for patient safety .

Synthetic Pathway Analysis: The impurity can be used to study the synthetic pathways of Glyburide. By analyzing the formation of Glyburide Impurity E, researchers can optimize the synthesis process to minimize its production .

Regulatory Compliance: For regulatory submissions, it’s important to characterize and quantify all impurities. Glyburide Impurity E can be used in studies required for regulatory filings to demonstrate control over impurities in the manufacturing process .

Educational Purposes: In academic settings, Glyburide Impurity E can serve as a case study for pharmacy and chemistry students to learn about drug impurity profiling and its importance in drug development .

Comparative Studies: This impurity can be used in comparative studies to evaluate the performance of different analytical techniques in detecting and quantifying impurities in pharmaceuticals .

Mecanismo De Acción

- Role : By binding to these channels, it inhibits their activity, leading to the closure of KATP channels. This closure results in the depolarization of beta cells and subsequent insulin secretion .

- Resulting Changes : The increased intracellular calcium concentration triggers insulin exocytosis from beta cells, enhancing glycemic control in patients with type 2 diabetes .

- Downstream Effects : Enhanced insulin secretion leads to improved glucose utilization and maintenance of blood sugar levels .

- ADME Properties :

- Cellular Effects : Beta cells respond to elevated intracellular calcium by releasing insulin granules into the bloodstream, aiding glucose homeostasis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Propiedades

IUPAC Name |

3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O5S/c1-33-21-19(13-16(24)14-20(21)25)22(29)26-12-11-15-7-9-18(10-8-15)34(31,32)28-23(30)27-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,26,29)(H2,27,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVBBTSZLDSNJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyburide Impurity E | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.